molecular formula C4H2ClN3O2S2 B14417491 5-Chlorothiophene-2-sulfonyl azide CAS No. 83222-18-8

5-Chlorothiophene-2-sulfonyl azide

Cat. No.: B14417491
CAS No.: 83222-18-8
M. Wt: 223.7 g/mol
InChI Key: ZHBGNVWOUJIQGC-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonyl azide is an organosulfur compound that contains a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl azide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorothiophene-2-sulfonyl azide can be synthesized from 5-chlorothiophene-2-sulfonyl chloride. The preparation involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiophene-2-sulfonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethylformamide.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-Chlorothiophene-2-sulfonyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chlorothiophene-2-sulfonyl azide involves its ability to act as a nucleophile in substitution reactions. The azide group can attack electrophilic centers in organic molecules, leading to the formation of new carbon-nitrogen bonds. This reactivity is due to the high nucleophilicity of the azide ion, which can efficiently displace other leaving groups .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-N-diazothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2S2/c5-3-1-2-4(11-3)12(9,10)8-7-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBGNVWOUJIQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509508
Record name 5-Chlorothiophene-2-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83222-18-8
Record name 5-Chlorothiophene-2-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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